Salinazid mechanism of action in Mycobacterium tuberculosis
Salinazid mechanism of action in Mycobacterium tuberculosis
An In-depth Technical Guide on the Core Mechanism of Action of Salinazid in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, or N'-salicylideneisonicotinohydrazide, is a chemical derivative of the first-line antitubercular drug isoniazid (INH). As a member of the hydrazone class of compounds, its structural similarity to isoniazid strongly suggests a related mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While specific detailed studies on salinazid are limited, its mechanism is inferred from the extensive research conducted on its parent compound, isoniazid. This guide delineates the presumed core mechanism of action of salinazid, supported by comparative data from isoniazid and related derivatives, and provides detailed experimental protocols for its investigation. Salinazid is believed to function as a prodrug that, once activated, disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].
Core Mechanism of Action
The antitubercular activity of salinazid is predicated on a two-step process analogous to that of isoniazid: activation by a mycobacterial enzyme and subsequent inhibition of a key enzyme in cell wall biosynthesis.
Prodrug Activation by Catalase-Peroxidase (KatG)
Salinazid, like isoniazid, is a prodrug, meaning it is inactive until it is chemically altered by the target organism. Inside Mycobacterium tuberculosis, salinazid is thought to be activated by the catalase-peroxidase enzyme, KatG.[1][2][3][4] The activation process involves the oxidation of the hydrazide moiety of the molecule. This enzymatic reaction is believed to generate a reactive isonicotinoyl acyl radical. Mutations in the katG gene are a primary cause of isoniazid resistance, as they prevent the activation of the prodrug. It is therefore highly probable that such mutations would also confer resistance to salinazid.
Inhibition of Mycolic Acid Synthesis via InhA
The primary target of activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. The isonicotinoyl acyl radical generated by KatG is thought to spontaneously react with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a salinazid-NAD adduct. This adduct then acts as a potent inhibitor of InhA.
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This pathway is responsible for the elongation of long-chain fatty acids that are the precursors of mycolic acids. Mycolic acids are very long (C60-C90) fatty acids that are a unique and essential component of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable outer layer. By inhibiting InhA, the salinazid-NAD adduct is presumed to block the synthesis of mycolic acids.
Disruption of Cell Wall Integrity and Bactericidal Effect
The inhibition of mycolic acid synthesis has profound and ultimately lethal consequences for M. tuberculosis. The loss of these crucial lipids compromises the structural integrity and impermeability of the cell wall. This leads to increased susceptibility to other antimicrobial agents and environmental stresses, and ultimately results in bacterial cell death. This bactericidal action against actively replicating mycobacteria is a hallmark of isoniazid's efficacy and is presumed to be the case for salinazid as well.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Related Derivatives against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | 0.15 - 0.44 | |
| Isoniazid | M. tuberculosis H37Rv | 3.125 | 22.79 | |
| Isoniazid Derivative 13 | M. tuberculosis RG500 (INH-susceptible) | - | 0.98 | |
| Isoniazid Derivative 5d | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5g | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5h | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5g | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - | |
| Isoniazid Derivative 5h | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - |
Table 2: Inhibitory Concentration (IC50) against InhA
| Inhibitor | IC50 | Reference |
| Isoniazid-NAD adduct | 0.75 ± 0.08 nM | |
| GSK138 (Direct InhA inhibitor) | 0.04 µM | |
| Di-triclosan derivative 2 | 5.6 µM | |
| Isoniazid-isatin hydrazone 7a | 0.35 ± 0.01 µM | |
| Isoniazid-isatin hydrazone 5g | 1.56 ± 0.06 µM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of salinazid's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
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Preparation of Mycobacterial Inoculum:
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Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
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Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
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Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
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Preparation of Drug Dilutions:
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Prepare a stock solution of salinazid in dimethyl sulfoxide (DMSO).
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Perform serial two-fold dilutions of the salinazid stock solution in a 96-well microtiter plate using 7H9 broth to achieve a range of desired final concentrations.
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Inoculation and Incubation:
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Add 100 µL of the diluted mycobacterial inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
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Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.
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Seal the plate and incubate at 37°C for 7-14 days.
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Determination of MIC:
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After incubation, add 30 µL of a resazurin-based indicator solution to each well and incubate for a further 24-48 hours.
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The MIC is defined as the lowest concentration of salinazid that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.
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Protocol 2: In Vitro InhA Enzyme Inhibition Assay
This protocol is based on spectrophotometric measurement of NADH oxidation.
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Reagents and Buffers:
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Purified recombinant M. tuberculosis InhA enzyme.
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NADH solution in assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).
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Substrate solution (e.g., 2-trans-dodecenoyl-CoA) in assay buffer.
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Salinazid-NAD adduct (requires prior synthesis and purification).
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Assay buffer.
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Assay Procedure:
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In a 96-well UV-transparent plate, add the assay buffer, NADH solution, and varying concentrations of the salinazid-NAD adduct.
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Initiate the reaction by adding the InhA enzyme to each well.
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Immediately after adding the enzyme, add the substrate to start the enzymatic reaction.
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Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.
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Data Analysis:
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Calculate the initial velocity of the reaction for each inhibitor concentration.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
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Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of InhA activity, by fitting the data to a dose-response curve.
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Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition
This protocol utilizes thin-layer chromatography (TLC) to analyze the effect on mycolic acid synthesis.
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Metabolic Labeling:
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Grow M. tuberculosis cultures to mid-log phase.
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Expose the cultures to different concentrations of salinazid for a defined period (e.g., 24 hours).
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Add [1-¹⁴C]acetate to the cultures and incubate for a further 8-24 hours to allow for incorporation into fatty acids and mycolic acids.
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Lipid Extraction:
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Harvest the bacterial cells by centrifugation.
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Perform saponification of the cell pellet using a solution of potassium hydroxide in methanol/water.
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Acidify the mixture and extract the fatty acids and mycolic acids with an organic solvent such as diethyl ether.
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Derivatization to Methyl Esters:
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Evaporate the organic solvent and treat the lipid extract with diazomethane or another methylating agent to convert the fatty acids and mycolic acids to their corresponding methyl esters (FAMEs and MAMEs).
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Thin-Layer Chromatography (TLC):
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Spot the FAMEs and MAMEs onto a silica gel TLC plate.
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Develop the TLC plate in a solvent system that separates FAMEs and MAMEs (e.g., hexane:ethyl acetate, 95:5 v/v).
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Visualize the radiolabeled lipids by autoradiography or with a phosphorimager.
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Analysis:
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Compare the intensity of the MAME bands in the salinazid-treated samples to the untreated control. A dose-dependent decrease in the intensity of the MAME bands indicates inhibition of mycolic acid synthesis.
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Conclusion
The mechanism of action of salinazid in Mycobacterium tuberculosis is strongly presumed to mirror that of its parent compound, isoniazid. This involves its activation from a prodrug by the catalase-peroxidase KatG, followed by the formation of an inhibitory adduct with NAD+. This adduct is believed to target and inhibit InhA, a key enzyme in the FAS-II pathway, thereby blocking the synthesis of mycolic acids. The disruption of this essential component of the mycobacterial cell wall leads to a loss of cellular integrity and ultimately, bactericidal activity. While direct experimental evidence and quantitative data for salinazid are currently lacking in the scientific literature, the well-established mechanism of isoniazid provides a robust framework for understanding its antitubercular properties. Further research is warranted to definitively characterize the specific activity and potential advantages of salinazid in the context of tuberculosis therapy.
References
- 1. Buy Salinazid | 495-84-1 | >98% [smolecule.com]
- 2. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
